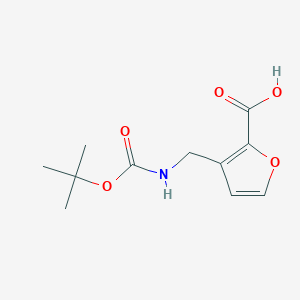

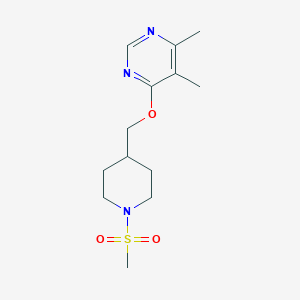

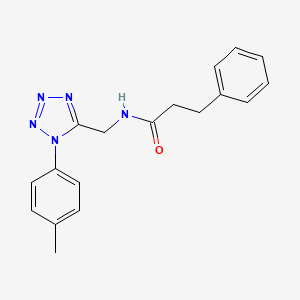

3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of a similar compound, “3- ( (tert-Butoxycarbonyl) (methyl)amino)propanoic acid”, involves the formation of an enamine via the conjugate addition of benzylamine to methyl propiolate . This is followed by an aza-annulation reaction with acryloyl chloride, giving the ester .Molecular Structure Analysis

The molecular structure of a similar compound, “3- ( (tert-Butoxycarbonyl) (methyl)amino)propanoic acid”, has been analyzed using 1H-NMR and 13C-NMR . The 1H-NMR spectrum shows signals corresponding to the protons in the molecule, while the 13C-NMR spectrum shows signals for the carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3- ( (tert-Butoxycarbonyl) (methyl)amino)propanoic acid”, include a molecular weight of 203.24 and a solid physical form . It should be stored in a dry, room temperature environment .Aplicaciones Científicas De Investigación

Synthesis of Isomers

The compound can be used in the synthesis of isomers. For instance, it has been used in the synthesis of Erythro (±) and Threo (±) isomers of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate . The Erythro (±) isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C .

Dipeptide Synthesis

The compound has been used in the synthesis of dipeptides. Specifically, tert-butoxycarbonyl-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Thermodynamics Analysis

The compound has been used in thermodynamics analysis. The changes in energy with conformation in the reaction indicate that the increasingly negative values with length of molecules show increasing spontaneity of the reaction .

Chiral Separation

The compound has been used in chiral separation. An effective approach to separate chiral (2 S,4 S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from mixed (2 S,4 S)-TBMP and (2 S,4 R)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, an important intermediate for the anti-HCV drug Velpatasvir, was developed .

Drug Development

The compound has potential applications in drug development. As mentioned above, it has been used as an intermediate in the synthesis of the anti-HCV drug Velpatasvir .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Conformationally restricted amino acids, like “3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acid”, are important components in peptidomimetics and drug design . They have the potential to be used as therapeutic agents by mimicking the messenger molecule and disrupting the biological process . Future research may focus on the synthesis of more conformationally restricted amino acids and their incorporation into peptides .

Propiedades

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-7-4-5-16-8(7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUPISGHUIBHFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(OC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2624607.png)

![1,9-Dioxadispiro[2.1.35.23]decane](/img/structure/B2624614.png)

![2-(4-isopropylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2624621.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2624627.png)

![Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2624629.png)